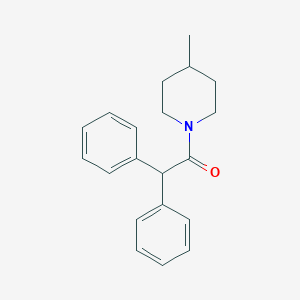![molecular formula C17H19ClFNO2 B239725 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine](/img/structure/B239725.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine, also known as CLO-5, is a chemical compound that belongs to the class of phenethylamine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine is still not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also has affinity for the dopamine transporter and the sigma-1 receptor. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine in lab experiments is its high selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one of the limitations is its relatively low potency compared to other SSRIs, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several future directions for the research of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems and its potential use in treating other disorders such as Parkinson's disease. Additionally, future research could focus on improving the potency and selectivity of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine to enhance its therapeutic potential.
Synthesis Methods
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine can be synthesized through a multi-step process involving the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-fluorobenzyl bromide, followed by reduction with sodium borohydride, and finally, the reaction with ethylene diamine. The purity of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine can be achieved through column chromatography.
Scientific Research Applications
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine has been found to have a positive effect on memory and learning. It is also being studied for its potential use in treating drug addiction.
properties
Product Name |
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}ethanamine |
|---|---|
Molecular Formula |
C17H19ClFNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H19ClFNO2/c1-3-20-10-13-8-15(18)17(16(9-13)21-2)22-11-12-4-6-14(19)7-5-12/h4-9,20H,3,10-11H2,1-2H3 |
InChI Key |
OJPSPGVOIGRPFX-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)
![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)





